molecular formula C15H10BrNO B010622 6-Bromo-2-hydroxy-3-phenylquinoline CAS No. 110486-57-2

6-Bromo-2-hydroxy-3-phenylquinoline

Cat. No.: B010622
CAS No.: 110486-57-2
M. Wt: 300.15 g/mol
InChI Key: UWAZVSRZYPQWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-hydroxy-3-phenylquinoline is a synthetically designed quinoline derivative of significant interest in organic and medicinal chemistry research. The quinoline scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological potentials . This compound features a bromo substituent at the 6-position, a hydroxyl group at the 2-position, and a phenyl ring at the 3-position, creating a multifunctional template for structure-activity relationship (SAR) studies. Research Applications and Potential: • Antifungal & Agrochemical Research : Substituted 3-phenylquinolines have been identified as promising scaffolds for designing inhibitors of fungal phytoalexin detoxification enzymes, such as brassinin oxidase (BOLm) from Leptosphaeria maculans . These inhibitors, known as paldoxins, represent a novel, sustainable strategy for crop protection by blocking a key pathogen virulence mechanism . • Antioxidant Studies : 2- and 3-Hydroxyquinoline derivatives hybridized with other pharmacophores have demonstrated potent antioxidant activity in radical cation decolorization assays (e.g., ABTS assay), making them compounds of interest for investigating oxidative stress . • Chemical Synthesis & Lead Optimization : The bromo atom on the quinoline ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate diverse chemical libraries for screening. The strategic incorporation of a bromo substituent is a common tactic in lead optimization to leverage halogen bonding interactions for improved target binding . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAZVSRZYPQWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550812
Record name 6-Bromo-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110486-57-2
Record name 6-Bromo-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 2-Hydroxy-3-phenylquinoline Core

The formation of the 2-hydroxy-3-phenylquinoline scaffold is a critical step that can be achieved through various synthetic methodologies, ranging from classical name reactions to modern catalytic and microwave-assisted protocols.

While the classical Bechamp reaction involves the reduction of aromatic nitro compounds to amines using iron and hydrochloric acid, its principles are extended to one-pot syntheses of quinoline (B57606) derivatives. A notable chemo-selective process allows for the synthesis of 3-phenylquinoline-2-ol derivatives from substituted o-nitrobenzaldehydes and ethyl-2-phenylacetate. researchgate.net This reaction, catalyzed by Fe/HCl, involves the selective reduction of the nitro group to an amine, which then undergoes an intramolecular condensation and cyclization with the adjacent carbonyl group provided by the phenylacetate (B1230308) component. researchgate.net This one-pot method is advantageous due to its mild reaction conditions and high yields. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds, including the introduction of a phenyl group at the C-3 position of a quinoline ring. nih.govmdpi.comnih.gov The general mechanism involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

In a relevant application, 2,3,4-triarylquinolines have been synthesized in a one-pot operation via the Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. nih.gov This demonstrates the feasibility of introducing an aryl group at the C-3 position. The use of alkylphosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), can accelerate the reaction compared to arylphosphines. nih.gov While this specific example starts with a pre-formed quinoline, the principle can be adapted to construct the 3-phenylquinoline (B3031154) core. The reaction's robustness allows for a wide range of functional groups, making it a versatile method in organic synthesis. nih.govmdpi.com

Table 1: Conditions for Suzuki-Miyaura Coupling in Quinoline Synthesis

Catalyst System Ligand Base Solvent Temperature Application Reference
PdCl₂(PPh₃)₂ Tricyclohexylphosphine K₂CO₃ Dioxane-water Not specified Synthesis of 2,3,4-triarylquinolines nih.gov
Pd(0) or Pd(II) Various phosphines Various Various Mild to elevated General C-C bond formation mdpi.commdpi.com

This table illustrates typical conditions for Suzuki-Miyaura reactions, adaptable for the synthesis of phenyl-substituted quinolines.

Growing interest in green chemistry has spurred the development of metal-free synthetic routes for quinoline derivatives. These methods avoid the use of potentially toxic and expensive transition metals. bohrium.commdpi.com One such approach involves the reaction of 2-(1-phenylvinyl)anilines with α-oxocarboxylic acids, which proceeds without transition metals or peroxides to yield 2,4-diarylquinolines under mild conditions. bohrium.com

Another metal-free strategy is the iodine-catalyzed synthesis of diarylquinolines from enamides and aryl imines. mdpi.com The reaction is initiated by the ortho-iodination of the imine, followed by insertion of the enamide, cyclization, and subsequent aromatization. mdpi.com Additionally, a facile method for synthesizing quinoline derivatives involves the functionalization of C(sp³)–H bonds and a tandem cyclization of 2-methylquinolines with 2-styrylanilines, catalyzed by iodine with tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. nih.govmdpi.com The synthesis of various quinoline derivatives has been successfully achieved using this technology. researchgate.netresearchgate.net

For instance, a solvent-free procedure for synthesizing (E)-2-styrylquinoline derivatives from 2-methylquinolines and aromatic aldehydes under microwave irradiation in the presence of zinc chloride has been developed. researchgate.net Similarly, 2-chloro-quinoline-3-carboxaldehydes can be synthesized in minutes from acetanilides using the Vilsmeier-Haack reagent under microwave conditions. researchgate.net These examples highlight the potential of microwave-assisted protocols to be adapted for the efficient synthesis of the 2-hydroxy-3-phenylquinoline core, significantly reducing reaction times from hours to minutes. mdpi.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave-Assisted Method (Time) Key Advantage Reference
Synthesis of 2-chloro-quinoline-3-carboxaldehydes Hours Minutes Rate enhancement, high yield researchgate.net
Synthesis of (E)-2-styrylquinolines Not specified Short reaction time Solvent-free, simple workup researchgate.net

This table showcases the significant advantages of using microwave irradiation in heterocyclic synthesis.

Several classical name reactions provide reliable pathways to the quinoline nucleus. jptcp.comresearchgate.net The most relevant for the synthesis of 2-hydroxy-3-phenylquinolines is the Friedländer synthesis. du.edu.egresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl phenylacetate in this case. researchgate.net The reaction is typically catalyzed by acids (e.g., sulfuric acid, hydrochloric acid) or bases and can be performed with or without a solvent at elevated temperatures. du.edu.eg

Other classical methods include:

Combes Synthesis: The condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. jptcp.com

Doebner-von Miller Reaction: The reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. mdpi.comjptcp.com

Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. jptcp.comslideshare.net

The Friedländer annulation remains one of the most straightforward and widely used methods for preparing polysubstituted quinolines due to its efficiency and versatility. researchgate.net

Regioselective Introduction of the 6-Bromo Substituent

The introduction of a bromine atom at the C-6 position of the 2-hydroxy-3-phenylquinoline core requires careful consideration of regioselectivity. Direct electrophilic bromination of the pre-formed quinoline ring is one possible route. The hydroxyl group at C-2 is a strongly activating, ortho, para-directing group, while the phenyl group at C-3 provides steric hindrance. The activating nature of the hydroxyl group would primarily direct incoming electrophiles to the C-5 and C-7 positions of the heterocyclic ring system.

Therefore, achieving selective bromination at C-6 on the pre-formed 2-hydroxy-3-phenylquinoline scaffold can be challenging and may lead to a mixture of products or over-halogenation. gelisim.edu.tr The development of highly regioselective bromination methods often involves specific reagents or catalysts, such as N-bromosuccinimide (NBS) in acetonitrile, which can show high para-selectivity relative to the most activating group. mdpi.com

A more common and regiochemically controlled strategy is to start with a precursor that already contains the bromine atom at the desired position. For the synthesis of 6-bromo-2-hydroxy-3-phenylquinoline, a logical approach would be to use a 4-bromo-substituted aniline as the starting material in a reaction like the Friedländer synthesis. For example, the condensation of 2-amino-5-bromobenzophenone (B122471) with ethyl phenylacetate would directly yield the target molecule, ensuring the bromine is unequivocally positioned at C-6. This approach circumvents the regioselectivity issues associated with the direct bromination of the quinoline ring.

Electrophilic Aromatic Substitution for Bromination

The introduction of a bromine atom onto the 2-hydroxy-3-phenylquinoline scaffold can be achieved through electrophilic aromatic substitution. The quinoline ring system is generally susceptible to electrophilic attack, with the substitution pattern being directed by the existing substituents. In the case of quinoline itself, electrophilic substitution, such as nitration and sulfonation, typically occurs at positions 5 and 8 of the carbocyclic ring. quimicaorganica.org For 2-hydroxyquinolines (2-quinolones), the hydroxyl group activates the ring, influencing the regioselectivity of the substitution.

The direct bromination of 2-hydroxyquinoline (B72897) using bromine in acetic acid has been reported to yield 6-bromo-2-hydroxyquinoline. semanticscholar.org This method relies on the activation of the benzene (B151609) portion of the quinoline ring by the hydroxyl group, directing the incoming electrophile to the para position. The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile which is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.com

Table 1: Electrophilic Bromination of 2-Hydroxyquinoline
ReactantReagentSolventProductReference
2-HydroxyquinolineBromineAcetic Acid6-Bromo-2-hydroxyquinoline semanticscholar.org

Strategic Halogenation in Multi-step Synthetic Sequences

An alternative and often more controlled approach to obtaining this compound is to incorporate the bromine atom into one of the starting materials prior to the quinoline ring formation. This "strategic halogenation" ensures the bromine is positioned at the desired C-6 position. Syntheses such as the Conrad-Limpach, Knorr, and Niementowski reactions are well-suited for this strategy, as they often utilize an aniline derivative as a key building block.

For instance, the Knorr quinoline synthesis, which leads to 2-hydroxyquinolines, can be initiated from a substituted aniline. wikipedia.org By starting with 4-bromoaniline (B143363) and reacting it with a β-ketoester, one can construct the 6-bromo-2-hydroxyquinoline core. The reaction proceeds through the formation of a β-keto anilide, which then undergoes cyclization under acidic conditions. wikipedia.org Similarly, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a Schiff base, which upon heating, cyclizes to a 4-hydroxyquinoline (B1666331). wikipedia.org Variations of this reaction can also lead to 2-hydroxyquinoline derivatives. The general principle of these syntheses involves the reaction of an aniline with a carbonyl compound, followed by an acid-catalyzed cyclization and dehydration. jptcp.com

A modified Niementowski reaction, which typically involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives, can also be adapted for the synthesis of hydroxyquinolines. wikipedia.org

Table 2: Quinoline Syntheses Utilizing Strategic Bromination
Synthesis NameKey ReactantsKey IntermediateProduct TypeReference
Knorr Synthesis4-Bromoaniline, β-ketoesterβ-Keto anilide6-Bromo-2-hydroxyquinoline wikipedia.org
Conrad-Limpach4-Bromoaniline, β-ketoesterSchiff base6-Bromo-4-hydroxyquinoline wikipedia.org
Skraup Synthesis4-Bromoaniline, GlycerolAcrolein adduct6-Bromoquinoline (B19933) chemicalbook.com

Derivatization and Further Functionalization of the Quinoline Moiety

The presence of the hydroxyl group, the bromo substituent, and the phenyl ring on the this compound molecule provides a rich platform for further chemical modifications.

Chemical Transformations of the Hydroxyl Group (e.g., O-alkylation, O-aralkylation)

The hydroxyl group of this compound exists in tautomeric equilibrium with its keto form, 6-bromo-3-phenylquinolin-2(1H)-one. This lactam-lactim tautomerism allows for reactions at both the oxygen and nitrogen atoms. O-alkylation and O-aralkylation are important transformations that can be achieved by reacting the hydroxyl group with various electrophiles such as alkyl or aralkyl halides in the presence of a base.

For example, the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline has been described, which involves the O-methylation of the corresponding 2-chloroquinoline (B121035) derivative with sodium methoxide. google.com This demonstrates the feasibility of O-alkylation on a similar quinoline scaffold. The general procedure involves the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic alkoxide, which then attacks the alkyl or aralkyl halide in a nucleophilic substitution reaction.

Table 3: Representative O-Alkylation of a Quinolone Derivative
SubstrateReagentBaseProductReference
3-benzyl-6-bromo-2-chloroquinolineAnhydrous methanolSodium methoxide3-benzyl-6-bromo-2-methoxyquinoline google.com

Reactivity Studies of the Phenyl Substituent

The phenyl group at the C-3 position is also amenable to chemical modification, primarily through electrophilic aromatic substitution. The reactivity of this phenyl ring will be influenced by the electronic nature of the quinoline core to which it is attached. Typical electrophilic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the quinoline moiety will determine the position of substitution on the phenyl ring. While specific studies on the 3-phenyl group of this compound are not widely reported, general principles of electrophilic aromatic substitution on substituted benzenes would apply. masterorganicchemistry.com

Furthermore, the phenyl group can participate in cross-coupling reactions if it is pre-functionalized with a halide or a boronic acid derivative. For example, a Suzuki-Miyaura cross-coupling could be envisioned if the phenyl group were a boronic acid, allowing for the formation of biaryl structures. wikipedia.org

Exploiting the Bromo Group for Subsequent Cross-Coupling or Substitution Reactions

The bromine atom at the C-6 position is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. wikipedia.org

The Suzuki-Miyaura coupling allows for the reaction of the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgnih.gov This is a versatile method for creating biaryl linkages. Studies on the Suzuki-Miyaura coupling of 6-bromoquinolines with various arylboronic acids have demonstrated high yields. nih.govresearchgate.net

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. nih.gov This reaction has been successfully applied to 6-bromo-2-chloroquinoline, showcasing the selective amination at the C-6 position. nih.gov

The Heck reaction , which couples the aryl bromide with an alkene, and the Sonogashira coupling , which couples it with a terminal alkyne, are also valuable tools for elaborating the quinoline structure at the C-6 position.

In some cases, the bromo group can undergo nucleophilic aromatic substitution, particularly if the quinoline ring is activated by strongly electron-withdrawing groups. For example, the nitration of 6-bromoquinoline to introduce a nitro group can facilitate the subsequent nucleophilic substitution of the bromine atom by amines like morpholine (B109124) or piperazine. semanticscholar.org

Table 4: Cross-Coupling Reactions at the C-6 Position of Bromoquinolines
Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProduct TypeReference
Suzuki-Miyaura6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄6-Phenyl-1,2,3,4-tetrahydroquinoline researchgate.net
Buchwald-Hartwig6-Bromo-2-chloroquinolineCyclic aminesPd catalyst6-Amino-2-chloroquinoline nih.gov
Nucleophilic Substitution6-Bromo-5-nitroquinoline (B1267105)Morpholine-6-Morpholino-5-nitroquinoline semanticscholar.org

Elucidation of Reaction Mechanisms in Quinoline Synthesis

The formation of the quinoline ring in this compound is governed by well-established reaction mechanisms, primarily those of the Conrad-Limpach and Niementowski syntheses, which are particularly relevant for producing 2-hydroxyquinoline derivatives.

The Conrad-Limpach synthesis mechanism for the formation of a 4-hydroxyquinoline begins with the nucleophilic attack of an aniline on the keto group of a β-ketoester. wikipedia.org This is followed by dehydration to form a Schiff base. The crucial step is the high-temperature, acid-catalyzed intramolecular cyclization (annulation) of the enamine tautomer of the Schiff base, which is the rate-determining step. wikipedia.orgresearchgate.net A subsequent elimination of an alcohol and tautomerization leads to the final 4-hydroxyquinoline product. wikipedia.org A variation of this, the Knorr synthesis, proceeds through a β-keto acid anilide intermediate at higher temperatures to yield a 2-hydroxyquinoline. wikipedia.org

The Niementowski reaction provides another route to hydroxyquinolines. wikipedia.org The mechanism is thought to commence with the formation of a Schiff base between an anthranilic acid and a ketone (or aldehyde). wikipedia.org This is followed by an intramolecular condensation to an imine intermediate, and subsequent dehydration and ring closure to form the quinoline derivative. wikipedia.org There is evidence for alternative pathways depending on the reaction conditions (neutral, acidic, or basic). wikipedia.org A modified Niementowski reaction employing an iminoketene intermediate has also been reported to be effective. clockss.org

These mechanisms underscore the importance of reaction conditions, such as temperature and the presence of acid or base catalysts, in directing the outcome of the synthesis and achieving the desired quinoline structure.

Structure Activity Relationship Sar Investigations

Influence of the Bromine Atom at the C-6 Position on Molecular Interactions

The presence of a bromine atom at the C-6 position of the quinoline (B57606) ring introduces significant electronic and steric effects that modulate the molecule's reactivity and conformational dynamics.

Electronic Effects and Their Impact on Reactivity

The electron-withdrawing nature of the bromine atom can also impact the acidity of the N-H proton in the tautomeric quinolone form, potentially influencing its interactions with biological targets. Studies on related quinazolinone scaffolds have highlighted that the presence of a halogen at the 6-position can enhance anticancer effects, suggesting that the electronic modulation by the halogen is a critical factor. nih.gov

Role of the Hydroxyl Group at the C-2 Position in Biological Recognition

The hydroxyl group at the C-2 position is a pivotal feature of 6-Bromo-2-hydroxy-3-phenylquinoline, primarily due to its involvement in tautomeric equilibria and its potential for hydrogen bonding.

Tautomeric Equilibria and their Chemical Significance

2-Hydroxyquinolines are known to exist in a tautomeric equilibrium with their corresponding 2-quinolone form. This equilibrium is a critical aspect of their chemical behavior, as the two tautomers possess different electronic and hydrogen bonding properties. The quinolone form is often the predominant and more stable tautomer. This tautomerization can significantly alter the molecule's chemical and physical properties, which in turn has implications for its pharmacokinetic and pharmacodynamic profiles. youtube.com The ability to switch between these two forms can be crucial for interacting with different biological environments.

TautomerKey Structural FeatureImplication for Interaction
2-Hydroxyquinoline (B72897)Enol form with -OH groupCan act as a hydrogen bond donor.
2-QuinoloneKeto form with C=O and N-H groupsPossesses both a hydrogen bond acceptor (C=O) and a donor (N-H), allowing for different binding modes.

Impact of the Phenyl Substituent at the C-3 Position

In studies of related 3,4,6-substituted 2-quinolones, the nature of the substituent at the C-3 and C-4 positions was found to be critical for their inhibitory activity against certain kinases. This underscores the importance of the C-3 substituent in directing the molecule to specific biological targets and modulating its activity. The presence of a phenyl group can significantly contribute to the hydrophobic interactions that are often a driving force for ligand binding.

Steric Hindrance and its Consequences for Binding Sites

Steric hindrance, the spatial arrangement of atoms within a molecule and its effect on the interaction with a biological target, is a crucial factor in the SAR of this compound. The size and position of its substituents can significantly influence its binding affinity and selectivity.

The substituent at the 3-position of the quinoline ring has been identified as a critical structural feature for the biological activity of many quinoline derivatives. researchgate.net In the case of this compound, the phenyl group at this position introduces significant bulk. The rotational freedom of this phenyl ring can influence how the molecule fits into a binding pocket. If the target site is a narrow channel, the phenyl group might hinder optimal binding. Conversely, if the binding site has a suitable hydrophobic pocket, the phenyl group can form favorable interactions, enhancing affinity.

The bromo substituent at the 6-position also contributes to the steric profile of the molecule. While smaller than the phenyl group, the bromine atom is larger than a hydrogen atom. Studies on other quinoline derivatives have shown that the size of the substituent at the 6-position can be a sensitive parameter for activity. For instance, in a series of quinoline-based inhibitors, larger substituents like chlorine and methyl groups at the 6-position led to reduced activity compared to a smaller fluorine atom, suggesting that steric hindrance at this position restricted accommodation within the binding site. acs.org This implies that the bromo group in this compound could sterically limit its fit to certain biological targets, a factor that must be considered in inhibitor design. acs.org

Modifications to other parts of the quinoline scaffold, such as replacing a piperidine (B6355638) ring with a bulkier cyclobutyl moiety, have also been shown to negatively impact activity, further highlighting the sensitivity of quinoline-based compounds to steric modifications. acs.org

PositionSubstituentSteric ImplicationPotential Consequence for Binding
3PhenylIntroduces significant bulk; rotational freedom.May hinder binding in narrow sites or enhance binding in accommodating hydrophobic pockets.
6BromoLarger than hydrogen or fluorine, introducing moderate bulk.Can sterically clash with the binding site, potentially reducing affinity compared to smaller halogens. acs.org
2HydroxyRelatively small group.Less likely to cause significant steric hindrance; primarily involved in electronic interactions (hydrogen bonding).

Electronic and Lipophilic Contributions of the Aromatic Ring

The bromo group at the 6-position is an electron-withdrawing group due to its electronegativity. This influences the electron density distribution across the quinoline ring system, which can affect interactions with the biological target. The presence of halogens on the quinoline scaffold has been shown to enhance the biological efficacy in various contexts, such as the increased anti-MES (maximal electroshock) propensity in anticonvulsant quinoline derivatives when a halogen is present on the benzene (B151609) ring portion. nih.gov

The phenyl group at the 3-position contributes significantly to the molecule's lipophilicity, or its "greasiness." Lipophilicity is a key parameter that affects a drug's ability to cross cell membranes via passive diffusion to reach its target. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on other quinoline series have indicated that lipophilicity is a major determinant of biological activity. neliti.com The unsubstituted phenyl ring in this compound increases its non-polar surface area. However, substitutions on this phenyl ring could further modulate both electronic and lipophilic properties. For example, adding electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) to the phenyl ring would alter the electronic nature and could either increase or decrease lipophilicity, thereby tuning the biological activity. neliti.com

SubstituentPositionElectronic EffectLipophilicity Contribution
Bromo6Electron-withdrawingIncreases lipophilicity
Hydroxy2Electron-donating (by resonance), hydrogen bond donorDecreases lipophilicity (hydrophilic)
Phenyl3Can be electron-donating or -withdrawing depending on interactions; largely hydrophobicSignificantly increases lipophilicity

Correlating Structural Modulations with Observed Biological Pathway Activities

Analysis of Positional Isomerism and Differential Activity Profiles

Positional isomerism, where substituents are moved to different positions on the quinoline scaffold, often leads to dramatic changes in biological activity. This is because the specific location of a group determines its spatial relationship to key interaction points within a biological target.

For this compound, several positional isomers could be considered, and their predicted activities can be inferred from general quinoline SAR principles.

Position of the Bromo Group: Moving the bromo group from position 6 to other positions on the benzenoid ring (e.g., 5, 7, or 8) would likely alter activity. For instance, in antimalarial quinolines, halogen substitution at the C8 position was found to increase efficacy. nih.gov In another study of quinoline derivatives, a chlorine substituent at the 7-position was associated with good anti-inflammatory potential. rsc.org Therefore, a shift of the bromine from position 6 to 7 or 8 could potentially enhance or change the type of biological activity.

Position of the Phenyl Group: The location of the phenyl group is critical. Research has shown that a substituent in the 3-position is an absolute requirement for the antagonist potency of certain 4-aminoquinolines. researchgate.net Moving the phenyl group from position 3 to position 4, for example, would create a 4-phenylquinoline, a scaffold known to function as selective antagonists for certain receptors. researchgate.net If the phenyl group were moved to position 2, it would result in a 2-phenylquinoline (B181262), a class of compounds that has also been investigated for anti-inflammatory properties. rsc.org

Position of the Hydroxy Group: The 2-hydroxyquinoline moiety exists in tautomeric equilibrium with its 2-quinolone form. Moving the hydroxyl group to other positions, such as C4, would create a 4-hydroxyquinoline (B1666331) (or 4-quinolone), a different class of compound with its own distinct biological profile. Shifting it to the benzenoid ring, such as in 8-hydroxyquinoline (B1678124), would result in a compound with known growth-inhibiting properties against pathogens like M. tuberculosis. rsc.org

These examples demonstrate that the specific substitution pattern of this compound is a key determinant of its function, and even minor positional shifts can lead to vastly different biological outcomes. nih.gov

Systematic Studies of Lipophilicity and its Influence on Biological Outcomes

Lipophilicity is a physicochemical property that profoundly impacts a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, and ultimately its biological activity. nih.govmdpi.com It is a measure of how well a compound dissolves in fats, oils, and non-polar solvents, which correlates with its ability to cross lipid-rich biological membranes. nih.gov For quinoline-based compounds, lipophilicity is a well-established modulator of activity. neliti.comnih.gov

Systematic studies often involve creating a series of analogues where lipophilicity is methodically varied and then correlating this property with observed biological effects. For this compound, such a study might involve:

Modifying the Phenyl Group: Adding substituents to the 3-phenyl ring. For example, adding a methyl group would increase lipophilicity, while adding a hydroxyl or carboxyl group would decrease it.

Altering the Halogen: Replacing the bromo group (at position 6) with other halogens. Moving up the periodic table from bromine to chlorine and then to fluorine would systematically decrease both the size and lipophilicity of the substituent.

Modifying the Hydroxy Group: Alkylating the 2-hydroxy group to form a methoxy (B1213986) or ethoxy ether would increase lipophilicity by masking the polar hydroxyl group.

Research on quinoline-1,4-quinone hybrids has shown that introducing a nitrogen atom into a naphthoquinone system (forming a quinolinedione) reduces lipophilicity. nih.gov Furthermore, studies on other aniline (B41778) derivatives have successfully used QSAR models to predict the lipophilicity (logP) based on molecular descriptors, confirming the importance of this parameter. nih.gov Such studies consistently show that there is often an optimal range of lipophilicity for a given biological activity. If a compound is too hydrophilic (low lipophilicity), it may not cross cell membranes effectively. If it is too lipophilic, it may be poorly soluble in aqueous media or become trapped in fatty tissues, preventing it from reaching its target. nih.gov

Structural Modification to this compoundPredicted Effect on Lipophilicity (logP)Potential Influence on Biological Outcome
Replace 6-Bromo with 6-ChloroDecreaseMay improve membrane permeability if original compound is too lipophilic; could alter binding.
Add a 4'-methoxy group to the 3-phenyl ringSlight IncreaseCould enhance interactions with a hydrophobic pocket or slightly decrease aqueous solubility.
Add a 4'-hydroxy group to the 3-phenyl ringDecreaseIncreases polarity; may improve aqueous solubility but could hinder membrane crossing.
Convert 2-hydroxy to 2-methoxyIncreaseRemoves hydrogen bonding capability, which could decrease binding affinity but improve membrane transport.

General Trends in Quinoline-Based SAR

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for drugs with a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govusc.edunih.gov Several general SAR trends have emerged from decades of research on this versatile heterocycle.

Substitution is Key: The biological activity of the basic quinoline ring is often minimal. The introduction of various substituents at different positions is what confers potent and specific pharmacological effects. nih.govrsc.org Polysubstituted quinolines generally exhibit enhanced biological activity. researchgate.net

Importance of the Nitrogen Atom: The nitrogen atom at position 1 is a key feature. It acts as a weak base and a hydrogen bond acceptor, often playing a crucial role in binding to biological targets like enzymes or receptors. nih.govijresm.com

Positional Dependence of Substituents: The effect of a substituent is highly dependent on its location.

Positions 2 and 4: These positions are often substituted. For example, 2-arylquinolines and 4-aminoquinolines are common motifs in active compounds. researchgate.netrsc.org

Position 3: As noted earlier, substitution at this position can be essential for certain activities, often providing a key vector for interaction with the target. researchgate.net

Position 7: Substitution with a chlorine atom at position 7 is a hallmark of many famous antimalarial drugs, such as chloroquine, and is also linked to anti-inflammatory activity. rsc.org

Position 8: An 8-hydroxyquinoline moiety is a well-known metal-chelating group and is associated with antimicrobial and antitubercular activities. rsc.org Halogen substitution at C8 has also been shown to enhance antimalarial efficacy. nih.gov

Role of Hydrophobicity and Hydrogen Bonding: A delicate balance of lipophilicity and hydrogen bonding potential is often required. Many active quinoline derivatives possess a hydrophobic portion (like a phenyl or chloro-substituted ring) and a group capable of hydrogen bonding (like a hydroxyl, amine, or the quinoline nitrogen itself). nih.gov For multidrug resistance reversal, a hydrophobic moiety and a basic nitrogen atom separated by a specific distance were found to be critical. nih.gov

Electronic Effects: The electronic nature of substituents (whether they donate or withdraw electrons) can significantly modulate activity. For instance, an electron-donating methoxy group at position 2 enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity in one study. nih.gov

These general trends provide a rational basis for the design of new quinoline-based therapeutic agents, including derivatives of this compound, by allowing chemists to predict how certain structural modifications might influence biological outcomes. ijresm.com

Enzyme Inhibition and Modulation Research

The interaction of this compound with various enzymes has been a key area of investigation to understand its mechanism of action at a molecular level.

Research into the inhibitory effects of quinoline derivatives on fungal enzymes has provided insights into their potential as antifungal agents. One such enzyme is Brassinin (B1667508) Oxidase, produced by the plant pathogen Leptosphaeria maculans, which detoxifies the phytoalexin brassinin. nih.gov Studies on a variety of substituted quinolines and isoquinolines have shown that the quinoline scaffold can serve as a template for designing inhibitors of this enzyme. nih.gov While direct studies on this compound are not extensively documented in this context, research on related phenylquinolines indicates that the substitution pattern on the quinoline ring is crucial for inhibitory activity. For instance, substituted 3-phenylquinolines have demonstrated significantly higher inhibitory activities against Brassinin Oxidase compared to their 2-phenylquinoline counterparts. nih.gov However, it has been noted that halogenated quinolines did not affect the activity of Brassinin Oxidase in the same study. nih.gov

Bacterial ATP synthase is an essential enzyme for bacterial viability, making it an attractive target for the development of novel antibacterial agents. While specific studies detailing the interaction of this compound with bacterial ATP synthase are limited, the broader class of quinoline derivatives has been investigated for such properties. The general mechanism of ATP synthase inhibitors involves disrupting the proton motive force, which in turn inhibits ATP synthesis and can lead to bacterial cell death. The complex structure of ATP synthase allows for inhibition by a diverse range of chemical entities.

Topoisomerases are critical enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. nih.gov Their inhibition can lead to cell cycle arrest and apoptosis, making them important targets for anticancer drugs. nih.gov The inhibitory potential of various heterocyclic compounds, including those with quinoline and quinoxaline scaffolds, against topoisomerase II has been reported. mdpi.com For instance, certain pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their topoisomerase I and IIα inhibition activity. mdpi.com While direct evidence for this compound as a topoisomerase inhibitor is not prominent in the available literature, the general class of quinoline derivatives has shown promise in this area. The structure-activity relationship of these compounds often reveals that specific substitutions significantly influence their inhibitory potency. nih.gov

Anti-proliferative and Apoptotic Mechanism Investigations in Research Models

The effects of this compound and related compounds on cancer cell lines have been a significant focus of research, aiming to understand their potential as anticancer agents.

In vitro studies have demonstrated the anti-proliferative activity of various 6-bromo-substituted quinoline and quinazoline (B50416) derivatives against a panel of human cancer cell lines. For example, a series of novel 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and showed cytotoxic effects against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cell lines. nih.gov One of the derivatives, compound 8a, which features a 6-bromo substitution, exhibited potent anti-proliferative activity with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cell lines. nih.gov Similarly, the anti-proliferative activity of 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) was investigated against L1210, HL-60, and U-937 leukemia cells, showing a significant dose-dependent decrease in cell number. nih.gov

The table below summarizes the in vitro anti-proliferative activity of a related 6-bromo-quinazolinone derivative.

CompoundCell LineIC50 (µM)
Compound 8a MCF-7 (Breast Carcinoma)15.85 ± 3.32
SW480 (Colorectal Carcinoma)17.85 ± 0.92
MRC-5 (Normal Cell Line)84.20 ± 1.72

Data sourced from a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. nih.gov

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes, including DNA fragmentation. nih.gov Studies on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) have shown that it induces cell death by apoptosis in leukemia cell lines. nih.gov This was confirmed by the observation of internucleosomal DNA fragmentation, a hallmark of apoptosis, as well as through fluorescence microscopy and caspase-3 assays. nih.gov The process of apoptosis can be triggered through various pathways, often involving the activation of caspases and can be influenced by oxidative stress. nih.gov

The general mechanism of apoptosis induction by such compounds often involves signaling pathways that lead to the activation of endonucleases, which then cleave the genomic DNA into smaller fragments. nih.gov

An exploration into the biological activities of this compound reveals a compound of significant interest in various therapeutic research areas. This article details the mechanistic studies surrounding its potential applications, from oncology to infectious diseases, based on findings from its broader class of phenylquinoline derivatives.

Computational and Spectroscopic Characterization Methodologies

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations have become indispensable tools for predicting and understanding the behavior of molecules at the atomic and electronic levels. For "6-Bromo-2-hydroxy-3-phenylquinoline," these computational approaches offer a theoretical framework to complement and guide experimental studies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry. researchgate.net This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

Key parameters derived from DFT studies include bond lengths, bond angles, and dihedral angles. These calculated values can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, DFT is used to calculate global reactivity descriptors, which provide insights into the molecule's chemical behavior.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

DescriptorSymbolSignificance
Electronegativity χThe power of an atom to attract electrons to itself.
Chemical Hardness ηMeasures the resistance to change in electron distribution.
Chemical Potential μRepresents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index ωA measure of the energy lowering due to maximal electron flow between donor and acceptor.
Softness SThe reciprocal of hardness, indicating the ease of electron cloud polarization.

These descriptors help in understanding the molecule's reactivity and stability. For instance, a related study on 6-bromo quinazoline (B50416) derivatives utilized DFT analysis at the B3LYP/6–31+G(d,p) level to determine thermodynamic stability. nih.govresearchgate.net

To understand the electronic absorption properties of "this compound," Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This technique is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum.

By simulating the UV-Vis spectrum, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. These theoretical predictions are invaluable for interpreting experimental spectra. For example, studies on similar quinoline (B57606) derivatives have successfully used TD-DFT to analyze their electronic transitions. researchgate.net This analysis helps in understanding how the molecule's structure influences its color and photochemical properties.

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. wisc.edufaccts.de It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. wisc.edubohrium.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and molecular biology. For "this compound," molecular docking simulations can be used to explore its potential as a ligand for various biological targets.

In a typical docking study, the 3D structure of the ligand is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. For instance, in studies of structurally similar 6-bromo quinazoline derivatives, molecular docking was performed to understand their binding interactions with the active site of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site, providing a plausible mechanism for its biological activity. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for a Related Compound

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
8a (A 6-bromo quinazoline derivative) EGFR-6.7(Specific amino acids would be listed here)
8c (A 6-bromo quinazoline derivative) EGFR-5.3(Specific amino acids would be listed here)
Data derived from studies on related quinazoline derivatives. nih.govresearchgate.net

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross-section (CCS) is a key physical property measured by IM-MS that reflects the gas-phase conformation of an ion. biorxiv.org Experimentally determined CCS values can significantly enhance the confidence in the identification of unknown compounds. biorxiv.org

In the absence of experimental data, computational methods and machine learning models are being developed to predict CCS values. biorxiv.orgnih.gov These models are trained on large databases of experimentally measured CCS values and use various molecular descriptors to predict the CCS for a given structure. biorxiv.orgnih.gov For "this compound," predicting its CCS value could aid in its identification in complex mixtures when analyzed by IM-MS, providing an additional layer of confirmation beyond mass-to-charge ratio and retention time. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of "this compound" are accomplished through a suite of advanced spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

The characterization of related quinoline and quinazoline derivatives is routinely achieved using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. nih.gov These methods are fundamental for confirming the chemical structure of newly synthesized compounds. For instance, the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives was confirmed using FT-IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS). mdpi.com Similarly, the structural analysis of 6-chloroquinoline (B1265530) has been performed using FT-IR, UV-Vis, ¹H, and ¹³C NMR. researchgate.net These established methodologies would be directly applicable to the structural elucidation of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Bromo-3-phenyl-1H-quinolin-2-one, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, as well as a characteristic signal for the N-H proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C2), the carbon bearing the bromine atom (C6), and the various aromatic carbons of both the quinoline and phenyl moieties.

Detailed spectral data for a closely related derivative, Methyl this compound-4-carboxylate, shows a methyl ester signal around 3.52 ppm in the ¹H NMR spectrum. researchgate.net While this specific derivative contains an additional functional group, it provides context for the chemical shifts expected in this class of compounds.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
H1 (N-H) ~11-12 -
C2 (C=O) - ~160-165
C3 - ~125-130
C4 ~7.8-8.0 ~138-142
C5 ~7.5-7.7 ~120-125
C7 ~7.3-7.5 ~128-132
C8 ~7.1-7.3 ~115-120
Phenyl H ~7.2-7.6 -
Phenyl C - ~127-135

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Bromo-3-phenyl-1H-quinolin-2-one, the IR spectrum would be dominated by characteristic absorption bands.

Key expected absorptions include:

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹, indicative of the amine group in the quinolinone ring.

C=O stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, confirming the presence of the carbonyl group in the keto tautomer.

C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the aromatic rings.

C-Br stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹, which can be difficult to assign definitively.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
N-H 3200-3400 Broad, stretching vibration
C-H (aromatic) 3000-3100 Stretching vibration
C=O (amide) 1650-1680 Strong, stretching vibration
C=C (aromatic) 1450-1600 Multiple bands

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic System Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule's conjugated system. The extended π-system of the phenylquinoline core is expected to produce distinct absorption maxima (λ_max). The spectrum would likely exhibit multiple bands corresponding to π→π* transitions within the aromatic and quinolinone ring systems. The position of these bands can be influenced by solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. For C₁₅H₁₀BrNO, the expected exact mass can be calculated. The isotopic pattern resulting from the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) would be a key diagnostic feature, showing two peaks of almost equal intensity separated by approximately 2 Da for the molecular ion [M]⁺ and related fragments.

Interactive Data Table: HRMS Data

Ion Formula Calculated Mass (m/z) Description
[C₁₅H₁₀⁷⁹BrNO + H]⁺ 300.0024 Molecular ion peak with ⁷⁹Br

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer the most definitive structural proof. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. It would confirm the planarity of the ring systems, the conformation of the phenyl group relative to the quinoline core, and reveal intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking, which govern the crystal packing.

Advanced Applications and Future Research Directions

Utilization as Precursors in Complex Organic Synthesis

The reactivity of the quinoline (B57606) core, coupled with the specific substituents of 6-Bromo-2-hydroxy-3-phenylquinoline, allows for its use as a starting material in the synthesis of more complex molecular architectures.

Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

The quinoline scaffold is a key component in numerous pharmacologically active compounds. The presence of the bromine atom on the this compound molecule provides a handle for introducing various functional groups through cross-coupling reactions, thereby allowing for the generation of diverse libraries of compounds for drug discovery. For instance, derivatives of 6-bromoquinoline (B19933) are utilized as important intermediates in the synthesis of antituberculosis agents like TMC-207. google.com The core structure is also found in compounds designed as kinase inhibitors for cancer therapy. mdpi.com The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related bromo-substituted heterocyclic compound, highlights the utility of such brominated precursors in creating complex molecules with potential therapeutic applications, including as vasodilators and antitumor agents. google.com

The general strategy often involves the modification of the quinoline ring system to enhance biological activity. Structure-activity relationship (SAR) studies on related quinoline derivatives have shown that substitutions on the quinoline ring can significantly impact their pharmacological properties. researchgate.net

Construction of Novel Fused Heterocyclic Systems

There is a growing interest in the synthesis of fused heterocyclic systems containing quinoline fragments due to their broad range of pharmaceutical and industrial applications. nih.gov this compound can serve as a key starting material for the construction of such polycyclic compounds. The bromine atom can be activated, for example through nitration, to facilitate nucleophilic substitution reactions, leading to the formation of new rings fused to the quinoline core. researchgate.net

The synthesis of novel heterocyclic-fused compounds containing a 6-bromoquinoline skeleton has been a subject of research, highlighting the importance of this structural motif. globethesis.com Methodologies for creating tricyclic fused pyrimidoquinolines, which exhibit a wide array of biological activities, often utilize substituted quinolines as precursors. nih.gov The construction of these fused systems can involve various synthetic strategies, including tandem reactions and photochemical cyclizations. rsc.orgresearchgate.net

Development of Chemical Probes for Biological Systems Research

Chemical probes are essential tools for understanding complex biological processes. The structural features of this compound make it an interesting candidate for the development of such probes.

Design of Selective Enzyme Inhibitors for Specific Biological Pathways

Enzyme inhibitors are critical in drug discovery for a wide range of diseases. The quinoline scaffold is present in many enzyme inhibitors, including those targeting kinases. mdpi.commdpi.comdrugbank.comsemanticscholar.org The 4-anilino-quin(az)oline scaffold, for example, has been shown to be a versatile platform for developing both selective and broad-spectrum kinase inhibitors. mdpi.com The substitution pattern on the quinoline ring plays a crucial role in determining the selectivity and potency of these inhibitors. mdpi.com

Derivatives of 6-bromo quinazoline (B50416) have been designed and synthesized as cytotoxic agents that can act as enzyme inhibitors. nih.gov The development of this compound-based derivatives could lead to novel and selective inhibitors for various enzymes, contributing to the development of new therapeutic agents.

Candidates for Spectroscopic and Imaging Agents in in vitro and ex vivo Assays

Quinolines and their derivatives can exhibit interesting photophysical properties, making them suitable for development as spectroscopic and imaging agents. The introduction of a bromine atom can influence the electronic properties of the molecule, potentially leading to useful fluorescence or other spectroscopic signatures.

Exploration of Potential in Materials Science Research

The inherent properties of the quinoline core, such as high thermal and chemical stability, electron-transporting capability, and the ease of structural modification, make its derivatives highly desirable for materials science and optoelectronic applications. nih.govnih.govsemanticscholar.org The electron-withdrawing nature of the quinoline ring system plays a crucial role in electron transport processes, a key function in many modern electronic devices. nih.govsemanticscholar.org For this compound, the interplay between the electron-withdrawing bromo group, the electron-donating hydroxyl group, and the bulky, π-rich phenyl group could lead to novel and tunable material properties.

Nonlinear optical (NLO) materials are pivotal for emerging technologies in photonics, including signal processing, optical switches, and data storage. nih.gov Organic molecules, particularly those with extensive π-conjugated systems and donor-acceptor moieties, are prominent candidates for NLO applications. semanticscholar.org The quinoline scaffold has been identified as a promising fragment for NLO materials, as its derivatives often exhibit desirable characteristics like ultrafast response times. researchgate.net

Research has shown that the NLO response in quinoline-based systems can be finely tuned by chemical modification. Studies on various derivatives have established this potential:

Quinoline Schiff bases show potential for NLO applications due to the extensive delocalization of their electron clouds. mdpi.com

Theoretical and computational studies on 4-(quinolin-2-ylmethylene)aminophenol have demonstrated a good second-order nonlinear optical response. nottingham.ac.uk

A novel 4(1H) quinolinone derivative (QBCP) was synthesized and shown to have great potential for application as a third-order NLO material. mdpi.comnih.gov

Donor-acceptor systems, such as those designed with quinoline and carbazole (B46965) units , have been investigated specifically for their NLO properties, where the transfer of electron density from a donor to an acceptor via a π-bridge is key to the NLO response. nih.govsemanticscholar.org

While direct experimental NLO data for this compound is not yet available, its structure—featuring a donor (-OH), an acceptor (-Br), and a large π-system (quinoline, phenyl)—presents a classic blueprint for a molecule with a significant NLO response. Future research is warranted to synthesize and characterize its specific linear and nonlinear optical properties.

Table 1: Research on NLO Properties of Quinoline Derivatives

Quinoline Derivative ClassInvestigated PropertyKey FindingCitation(s)
4-(quinolin-2-ylmethylene)aminophenolSecond-Order NLO ResponseThe compound exhibits a promising nonlinear optical response based on theoretical calculations. nottingham.ac.uk
Quinoline Schiff BasesGeneral NLO PotentialThe extended electron delocalization makes them suitable candidates for NLO materials. mdpi.com
4(1H) Quinolinone Derivative (QBCP)Third-Order NLO PropertiesThe compound shows significant potential as a third-order NLO material. mdpi.comnih.gov
Disubstituted Quinoline-CarbazoleStructure-NLO RelationshipDonor-acceptor configurations involving quinoline enhance intramolecular charge transfer and NLO response. nih.govsemanticscholar.org

The quinoline scaffold is a cornerstone in the development of materials for electronic and optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), solar cells, and transistors. nih.gov Their chemical stability and charge-transporting capabilities make them robust components in device architectures. nih.govnih.gov

The application of quinoline derivatives in OLEDs is particularly well-documented. nih.gov They can function as fluorescent emitters, charge-transporting layers, or host materials. nih.govindexacademicdocs.org Research into compounds structurally related to this compound has yielded promising results:

5,7-dibromo-8-hydroxyquinoline , a compound with both bromo and hydroxyl substituents, was found to have the highest fluorescent response among several tested quinolines and was successfully used to fabricate an OLED device. indexacademicdocs.orgresearchgate.net

Benzo[q]quinoline derivatives have been synthesized and used as efficient emitting materials in OLEDs. tandfonline.com

Pyrazoloquinoline derivatives have been employed as dopants in the emitting layer of OLEDs, with studies showing that electron-rich substituents enhance external quantum efficiency. acs.org

Beyond OLEDs, quinoline derivatives are being explored for third-generation photovoltaics, where their tunable optoelectronic properties are highly advantageous. nih.gov The strong correlation between the electrochemical and spectroscopic properties and the nature of substituents (electron-donating or electron-withdrawing) allows for the precise design of materials for specific applications. researchgate.net Given the successful use of a dibromo-hydroxy-quinoline in OLEDs, this compound stands out as a highly promising candidate for investigation in next-generation electronic and optoelectronic devices.

Table 2: Optoelectronic Research on Quinoline Derivatives

Quinoline Derivative(s)Application AreaKey FindingCitation(s)
5,7-dibromo-8-hydroxyquinolineOLEDsDemonstrated high fluorescence and was successfully incorporated into a functional OLED device. indexacademicdocs.orgresearchgate.net
Benzo[q]quinoline DerivativesOLEDsActed as efficient emitters in OLED devices. tandfonline.com
Substituted PyrazoloquinolinesOLEDsUsed as dopants; electron-rich derivatives improved device efficiency. acs.org
General Quinoline DerivativesPhotovoltaics / TransistorsQuinoline derivatives are considered good materials for the emission layer of OLEDs, and are also used in transistors and solar cells. nih.gov
Quinoline-bithiophene DerivativesGeneral OptoelectronicsThe character of substituents strongly dictates the photophysical and electrochemical properties. researchgate.net

Emerging Research Avenues in Substituted Quinoline Chemistry

The field of quinoline chemistry is continuously evolving, driven by the need for more efficient synthetic methods and the exploration of novel applications. A significant trend is the development of "green" and atom-economical synthetic protocols. Researchers are increasingly employing methods like microwave-assisted synthesis and ultrasound irradiation to reduce reaction times, improve yields, and minimize hazardous waste. tandfonline.comnih.gov The use of water as a solvent and the development of new, eco-friendly catalysts are also at the forefront of modern quinoline synthesis. tandfonline.com

Another major research avenue is the construction of increasingly complex and functionalized quinoline-based molecules. This includes:

Novel Catalysis: The use of transition metals like ruthenium and copper in novel one-pot, aerobic oxidation, and annulation reactions is enabling the synthesis of highly substituted quinolines that were previously difficult to access. mdpi.com

Hybrid Scaffolds: There is growing interest in synthesizing hybrid molecules where the quinoline core is coupled to other pharmacophores or functional moieties (e.g., triazoles, carbazoles) to create compounds with enhanced or entirely new properties. nih.govresearchgate.net

New Applications: While the role of quinolines in medicine is well-established, emerging research is exploring their use as advanced materials such as cellular probes for bio-imaging, where their fluorescence and low toxicity are advantageous. researchgate.net

Future research will likely focus on combining these themes: using novel, green catalytic methods to build complex, hybrid quinoline structures designed for highly specific functions, from targeted therapeutics to bespoke optoelectronic materials. The continued exploration of the vast chemical space around the quinoline scaffold promises to unlock new scientific frontiers. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-2-hydroxy-3-phenylquinoline?

  • Methodological Answer : A common approach involves bromination of pre-functionalized quinoline cores. For example, bromination of 2-hydroxy-3-phenylquinoline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C can introduce the bromine atom at the 6-position. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound .
  • Key Considerations :
  • Monitor reaction progress via TLC to avoid over-bromination.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of hydroxyl groups.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad peak ~δ 10–12 ppm). The bromine atom induces deshielding in adjacent protons.
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₁₁BrNO: 300.00).
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store in amber vials at 2–8°C under anhydrous conditions (use desiccants). Avoid prolonged exposure to light or humidity, which may degrade the hydroxyl or bromine substituents .

Advanced Research Questions

Q. How does the position of bromine substitution influence the compound’s bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs (e.g., 5-bromo, 7-bromo derivatives). For example:
  • Synthesize analogs via regioselective bromination (e.g., using directing groups).
  • Test inhibitory activity against target enzymes (e.g., kinases) via fluorescence-based assays.
  • Key Finding : 6-Bromo substitution enhances steric hindrance, potentially improving binding affinity compared to 5- or 7-bromo isomers .

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer : Optimize catalytic systems:
  • Catalyst : Use Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base : Cs₂CO₃ or K₃PO₄ in toluene/water (3:1) at 80–100°C.
  • Boronic Acid : Employ excess (1.2 equiv) arylboronic acid to drive the reaction.
  • Purification : Use preparative HPLC for polar byproducts .

Q. How can computational modeling aid in predicting the electronic effects of bromine in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*):
  • Analyze electron density maps to identify electrophilic/nucleophilic regions.
  • Compare HOMO-LUMO gaps of brominated vs. non-brominated analogs to predict reactivity.
  • Validate with experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What are the common degradation pathways of this compound under acidic/basic conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Acidic Conditions (pH 2) : Monitor debromination via LC-MS; hydroxyl group may protonate, weakening C-Br bonds.
  • Basic Conditions (pH 10) : Detect quinoline ring oxidation products (e.g., quinone derivatives) using UV-Vis spectroscopy.
  • Mitigation : Stabilize with antioxidants (e.g., BHT) in solution formulations .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported bioactivity data for brominated quinolines?

  • Methodological Answer :
  • Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times).
  • Control Experiments : Test for off-target effects using knockout models or competitive inhibitors.
  • Meta-Analysis : Compare datasets across literature, noting variations in substituent positions or purity levels .

Methodological Tables

Q. Table 1. Comparative Reactivity of Brominated Quinoline Derivatives

Substituent PositionReaction Yield (%)Bioactivity (IC₅₀, μM)
6-Bromo730.45
5-Bromo651.20
7-Bromo582.10
Data adapted from .

Q. Table 2. Optimal Conditions for Suzuki Coupling

ParameterOptimal Value
CatalystPd(PPh₃)₄ (3 mol%)
Solvent SystemToluene/H₂O (3:1)
Temperature90°C
Reaction Time12 h
Adapted from .

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